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Introduction
Conjugated enynes are highly valuable structural motifs in organic chemistry, serving as crucial

building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.

[1][2] The unique reactivity of their conjugated system of double and triple bonds allows for a

wide array of subsequent transformations. Transition metal catalysis provides powerful and

efficient methods for the synthesis of these polyfunctionalized molecules, often with high

degrees of chemo-, regio-, and stereoselectivity.[3][4] This document provides an overview of

key transition metal-catalyzed methods and detailed protocols for their application in the

laboratory.

The primary methods for synthesizing conjugated enynes involve the cross-coupling and

dimerization of alkynes.[2][5] Transition metals such as palladium, copper, gold, rhodium, and

ruthenium have emerged as indispensable catalysts, each offering unique reactivity profiles for

constructing complex molecular architectures from simple, readily available precursors.[1][6]

Palladium-Catalyzed Synthesis of Enynes
Palladium catalysis is one of the most versatile and widely used methods for constructing

enynes, primarily through Sonogashira-type cross-coupling reactions.[1][7] These reactions
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typically involve the coupling of a terminal alkyne with a vinyl or aryl halide.[8][9] N-heterocyclic

carbene (NHC) palladium complexes have been recognized as particularly efficient catalysts

for these transformations.[7][10]

Data Summary: Palladium-Catalyzed Reactions
Reaction
Type

Catalyst
System

Substrates
Product
Type

Yield (%) Ref.

Sonogashira

Coupling

Pd(PPh₃)₄,

CuI

Aryl Iodide,

Terminal

Alkyne

Aryl-

Substituted

Enyne

75-95 [8]

Copper-Free

Sonogashira

Pd(OAc)₂,

SPhos

Vinyl

Bromide,

Terminal

Alkyne

Conjugated

Enyne
80-98 [7]

Arylalkynylati

on

Pd(OAc)₂,

K₂CO₃

Aryl Iodide,

Internal

Alkyne,

Alkynylsilane

Tetrasubstitut

ed Enyne
60-85 [9]

Cyclization/S

uzuki

Pd(OAc)₂,

Xantphos

1,6-Enyne,

Arylboronic

Acid

Diaryl-

substituted γ-

butyrolactam

70-90 [11]

Protocol 1: Pd-Catalyzed Sonogashira Cross-Coupling
This protocol describes a general procedure for the copper-free Sonogashira coupling of a vinyl

bromide with a terminal alkyne.

Materials:

Vinyl bromide (1.0 mmol, 1.0 equiv)

Terminal alkyne (1.2 mmol, 1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

Anhydrous Toluene (10 mL)

Procedure:

To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (4.5 mg), SPhos (16.4

mg), and K₂CO₃ (276 mg).

Evacuate and backfill the flask with argon three times.

Add anhydrous toluene (10 mL) via syringe, followed by the vinyl bromide (1.0 mmol) and

the terminal alkyne (1.2 mmol).

Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography

(TLC).

Upon completion (typically 4-12 hours), cool the mixture to room temperature.

Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield the pure conjugated enyne.

// Invisible edges to guide layout edge [style=invis]; pd0 -> pd_complex2; pd_complex1 -> prod;

} /dot Caption: Key steps in the Palladium-catalyzed Sonogashira coupling reaction.

Copper-Catalyzed Synthesis of Enynes
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Copper catalysis has become a powerful tool for the functionalization of enynes, enabling

reactions such as boro-, hydro-, and difunctionalizations.[6][12] These methods provide access

to densely functionalized and often enantioenriched products from readily available enyne

substrates.[13] Three-component reactions catalyzed by copper are particularly efficient for

building molecular complexity.[14][15]

Data Summary: Copper-Catalyzed Reactions
Reaction
Type

Catalyst
System

Substrates
Product
Type

Yield (%) Ref.

Borylative

1,2-

Functionalizat

ion

CuCl, Ph-

BPE

1,3-Enyne,

Aldimine

anti-

Homoproparg

ylic Amines

75-95 [6]

1,4-

Alkylcyanatio

n

Cu(MeCN)₄P

F₆, IPr

1,3-Enyne,

Cyclic

Alcohol,

TMSCN

Multifunctiona

lized Allenes
60-90 [15]

Three-

Component

Reaction

CuBr·SMe₂

Cyclobutanon

e Oxime

Ester, 1,3-

Enyne,

TMSCN

1,7-Double-

Functionalize

d Allenes

55-88 [14]

1,3-Dipolar

Cycloaddition

Cu(OTf)₂,

Box

Azomethine

Ylide, 1,3-

Enyne

Chiral Poly-

substituted

Pyrrolidines

80-99 [13]

Protocol 2: Copper-Catalyzed Three-Component
Synthesis of Allenes
This protocol is adapted from a method for the synthesis of 1,7-double-functionalized allenes

from 1,3-enynes.[14]

Materials:
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1,3-Enyne (0.2 mmol, 1.0 equiv)

Cyclobutanone oxime ester (0.3 mmol, 1.5 equiv)

Trimethylsilyl cyanide (TMSCN) (0.4 mmol, 2.0 equiv)

Copper(I) bromide dimethyl sulfide complex [CuBr·SMe₂] (0.02 mmol, 10 mol%)

Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)

Procedure:

In an oven-dried vial equipped with a magnetic stir bar, add the 1,3-enyne (0.2 mmol),

cyclobutanone oxime ester (0.3 mmol), and CuBr·SMe₂ (4.1 mg).

Seal the vial with a septum and purge with argon.

Add anhydrous DCE (2.0 mL) and TMSCN (53 µL) via syringe.

Stir the reaction mixture at 60 °C for 12 hours.

After cooling to room temperature, directly load the reaction mixture onto a silica gel column

for purification.

Purification:

Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford

the desired multifunctionalized allene product.

Gold-Catalyzed Synthesis of Enynes
Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating the alkyne

moiety of enynes towards nucleophilic attack.[16] This reactivity has been harnessed in a wide

range of transformations, including cycloisomerizations, skeletal rearrangements, and

cycloadditions, to produce complex carbocyclic and heterocyclic structures under mild

conditions.[17][18][19]

Data Summary: Gold-Catalyzed Reactions
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Reaction
Type

Catalyst
System

Substrates
Product
Type

Yield (%) Ref.

Cycloisomeri

zation

PPh₃AuCl /

AgSbF₆

1,6-Enyne,

Arene

Functionalize

d

Carbocycles

70-95 [17]

Skeletal

Rearrangeme

nt

[JohnPhosAu

(MeCN)]SbF₆
1,6-Enyne 1,3-Dienes 90-99 [18]

(4+2)

Cycloaddition

[IPrAuCl] /

AgOTf

Arylalkyne,

Alkene

Bicyclic

Systems
65-85 [19]

Tandem

Oxidation/Cy

clization

IPrAuCl /

AgSbF₆

1,6-Enyne,

Diphenylsulfo

xide

Cyclopropyl

Aldehydes
75-94 [20]

Protocol 3: Gold(I)-Catalyzed Cycloisomerization of a
1,6-Enyne
This protocol outlines a general procedure for the intramolecular cycloisomerization of a 1,6-

enyne.[17]

Materials:

1,6-Enyne substrate (0.5 mmol, 1.0 equiv)

(Triphenylphosphine)gold(I) chloride [PPh₃AuCl] (0.0125 mmol, 2.5 mol%)

Silver hexafluoroantimonate [AgSbF₆] (0.0125 mmol, 2.5 mol%)

Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

Procedure:

In a dry vial shielded from light, dissolve PPh₃AuCl (6.2 mg) and AgSbF₆ (4.3 mg) in CH₂Cl₂

(2.5 mL) under an argon atmosphere.
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Stir the mixture for 5 minutes at room temperature. A white precipitate of AgCl will form.

In a separate flask, dissolve the 1,6-enyne substrate (0.5 mmol) in CH₂Cl₂ (2.5 mL).

Transfer the catalyst solution via a syringe equipped with a filter to the substrate solution.

Stir the reaction at room temperature and monitor by TLC.

Once the starting material is consumed (typically 10-30 minutes), quench the reaction by

passing it through a short plug of silica gel, eluting with diethyl ether.

Concentrate the filtrate under reduced pressure.

Purification:

The crude product is often pure enough for subsequent steps. If necessary, further

purification can be achieved by flash column chromatography on silica gel.

Rhodium-Catalyzed Synthesis of Enynes
Rhodium catalysts are highly effective for various transformations of enynes, most notably

asymmetric cycloisomerization reactions to form chiral five-membered rings.[21][22] These

methods are valuable for constructing enantiopure intermediates for natural product synthesis.

[21] Rhodium also catalyzes the selective dimerization of alkynes to form conjugated enynes.

[1]

Data Summary: Rhodium-Catalyzed Reactions
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Reaction
Type

Catalyst
System

Substrate
s

Product
Type

Yield (%) ee (%) Ref.

Asymmetri

c

Cycloisom

erization

[Rh((S)-

BINAP)]Sb

F₆

Terminal

1,6-Enyne

Chiral

Cyclopenta

ne

86 >99 [21]

Cycloisom

erization

[RhCl(COD

)]₂ /

P(4FC₆H₄)

₃

Acyclic

Enyne

Cyclic

Diene
85-95 N/A [23]

(Z)-

Selective

Dimerizatio

n

Rh(CO)

(PPh₃)₂Cl

Aryl

Acetylene
(Z)-Enyne 60-80 N/A [1]

Asymmetri

c

Cycloisom

erization

Rh(I) /

TangPhos

(E)-1,6-

Enyne

Chiral

Bicyclic

System

88-99 92-99 [22]

Protocol 4: Rh-Catalyzed Asymmetric Enyne
Cycloisomerization
This protocol is based on the synthesis of a key intermediate for (-)-platensimycin.[21]

Materials:

1,6-Enyne substrate (0.25 mmol, 1.0 equiv)

[Rh((S)-BINAP)]SbF₆ (0.0125 mmol, 5 mol%)

Anhydrous 1,2-dichloroethane (DCE) (5 mL)

Procedure:
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To a Schlenk tube under an argon atmosphere, add the preformed catalyst [Rh((S)-

BINAP)]SbF₆ (12.5 mg).

Add anhydrous DCE (2.5 mL) and stir to dissolve the catalyst.

In a separate flask, dissolve the 1,6-enyne substrate (0.25 mmol) in anhydrous DCE (2.5

mL).

Add the substrate solution to the catalyst solution via cannula.

Stir the mixture at room temperature for 12 hours.

Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.

Upon completion, concentrate the reaction mixture directly under reduced pressure.

Purification:

Purify the residue by flash column chromatography on silica gel (eluting with a suitable

solvent system, e.g., hexane/ethyl acetate) to obtain the enantiopure product.

Ruthenium-Catalyzed Synthesis of Enynes
Ruthenium-carbene complexes, such as the Grubbs catalysts, are renowned for mediating

enyne metathesis reactions.[24][25] This powerful bond reorganization process between an

alkene and an alkyne produces a 1,3-diene. Intramolecular versions, known as Ring-Closing

Enyne Metathesis (RCEYM), are particularly useful for synthesizing carbo- and heterocyclic

systems.[26][27]

Data Summary: Ruthenium-Catalyzed Reactions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.organic-chemistry.org/namedreactions/enyne-metathesis.shtm
https://en.wikipedia.org/wiki/Enyne_metathesis
https://pubmed.ncbi.nlm.nih.gov/40080659/
https://www.soc.chim.it/sites/default/files/ths/20/chapter_9.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1148483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction
Type

Catalyst
System

Substrates
Product
Type

Yield (%) Ref.

Ring-Closing

Metathesis

(RCEYM)

Grubbs-II

Catalyst

Alkynyl B-

anthranilamid

e

Polycyclic

Azaborine
70-95 [26]

Ene-Yne

Cross-

Metathesis

(EYCM)

Grubbs-II

Catalyst

Terminal

Alkene,

Terminal

Alkyne

1,3-Diene 65-90 [28]

RCEYM
Grubbs-I

Catalyst

N-tethered

1,6-Enyne

Tetrahydropyr

idine
80-95 [27]

Ethylene-

Alkyne

Cross-

Metathesis

Grubbs

Catalyst

Ethylene,

Alkyne with -

OH group

2-

Substituted-

1,3-butadiene

75-92 [24]

Protocol 5: Ring-Closing Enyne Metathesis (RCEYM)
This protocol provides a general method for the RCEYM of a nitrogen-tethered 1,6-enyne to

form a tetrahydropyridine derivative.[27]

Materials:

N-tethered 1,6-enyne substrate (0.5 mmol, 1.0 equiv)

Grubbs Catalyst™, 2nd Generation (0.025 mmol, 5 mol%)

Anhydrous Dichloromethane (CH₂Cl₂) (50 mL, for a 0.01 M solution)

Procedure:

Dissolve the 1,6-enyne substrate (0.5 mmol) in anhydrous CH₂Cl₂ (45 mL) in a round-bottom

flask equipped with a reflux condenser under an argon atmosphere.
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In a separate glovebox or argon-flushed vial, weigh the Grubbs-II catalyst (21.2 mg) and

dissolve it in anhydrous CH₂Cl₂ (5 mL).

Add the catalyst solution to the substrate solution via syringe.

Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-4 hours.

Monitor the reaction by TLC for the disappearance of the starting material.

After the reaction is complete, cool the flask to room temperature and add a few drops of

ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

Concentrate the solvent under reduced pressure.

Purification:

Purify the crude residue by flash column chromatography on silica gel to isolate the 1,3-

diene product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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